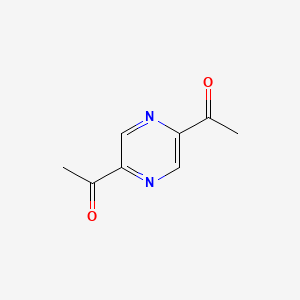

2,5-Diacetylpyrazine

Description

Significance of 2,5-Diacetylpyrazine within Nitrogen Heterocyclic Chemistry

The pyrazine (B50134) ring system is a fundamental scaffold found in numerous compounds of biological and industrial importance britannica.comresearchgate.netresearchgate.netrjpbcs.comopenaccessjournals.com. Pyrazines are recognized for their contribution to the aromas and flavors of various cooked foods, with simpler alkylpyrazines like 2,5-dimethylpyrazine (B89654) being well-studied in this context researchgate.netchemicalbook.com. Beyond sensory applications, pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them valuable targets in medicinal chemistry researchgate.netrjpbcs.com.

This compound, characterized by the presence of two acetyl (-COCH₃) groups at the 2 and 5 positions of the pyrazine ring, holds particular significance as a chelating ligand precursor. The carbonyl oxygens and the pyrazine nitrogen atoms provide multiple coordination sites, enabling the formation of stable complexes with various metal ions. Research has demonstrated that the anion radical of this compound can form homobinuclear chelate complexes with metal fragments such as Zn(II), Cu(I), Re(I), and Ru(II), where the radical state of the ligand is considerably stabilized by coordination researchgate.netrsc.orgrsc.org. This property positions this compound as a valuable building block in coordination chemistry and materials science.

Historical Context of Pyrazine Research and the Place of this compound

The study of pyrazines has a history dating back to the mid-19th century with the isolation of pyridine (B92270) and pyrrole (B145914) from heated bones britannica.com. The pyrazine ring itself, C₄H₄N₂, was identified as a six-membered aromatic heterocycle containing two nitrogen atoms britannica.com. Early research focused on the fundamental chemistry and synthesis of simple pyrazines and their derivatives, such as piperazine, which found applications as chemical raw materials britannica.comresearchgate.net.

While simpler pyrazines and those with direct flavor or pharmaceutical relevance have been extensively studied over decades, the specific historical development and initial discovery of this compound are less prominently documented in broad historical overviews. Its utility has largely been recognized in more specialized areas, particularly in coordination chemistry, where its chelating capabilities have been explored in recent decades researchgate.netrsc.orgrsc.org. The synthesis of derivatives from this compound, such as those used in the formation of novel ligands, has also been reported researchgate.net.

Conceptual Frameworks for Investigating Acetylpyrazine (B1664038) Compounds

Investigating acetylpyrazine compounds like this compound draws upon several established conceptual frameworks in organic and inorganic chemistry:

Synthetic Methodologies: The synthesis of pyrazine derivatives often involves condensation reactions, cyclization, and various metal-catalyzed coupling reactions researchgate.netresearchgate.net. While specific, high-yield synthetic routes for this compound itself are not extensively detailed in the provided search results, its preparation would likely draw from established pyrazine synthesis strategies or derivatization of pre-formed pyrazine rings. For instance, related compounds like 2-acetylpyrazine are known flavor constituents nih.govhmdb.ca, and derivatives of this compound have been synthesized using microwave-assisted reactions with reagents like DMF-DMA researchgate.net.

Spectroscopic Characterization: Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure and purity of acetylpyrazines nist.gov. These methods provide detailed information about the molecular connectivity and functional groups present.

Coordination Chemistry and Electrochemistry: A significant conceptual framework for this compound involves its role as a ligand. Studies have employed Electron Spin Resonance (ESR) and Cyclic Voltammetry (CV) to investigate the electronic properties and complexation behavior of its anion radical with various metal ions, revealing stabilization effects researchgate.netrsc.orgrsc.org.

Computational Chemistry: Theoretical approaches, such as Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and interaction mechanisms of organic molecules, including their potential as corrosion inhibitors or their behavior in coordination complexes icrc.ac.ir.

Current Research Landscape and Gaps in this compound Studies

Current research involving this compound primarily focuses on its application in coordination chemistry, particularly the stabilization of its anion radical through complexation with transition metals researchgate.netrsc.orgrsc.org. These studies highlight its potential as a redox-active ligand for developing novel materials or catalysts. The compound's structure suggests potential utility in supramolecular chemistry and the design of metal-organic frameworks, although these applications are not extensively detailed in the provided results.

However, significant gaps exist in the current research landscape concerning this compound:

Synthesis and Properties: While its use as a starting material for derivatives is noted researchgate.net, detailed, optimized synthetic procedures and comprehensive physical property data (e.g., precise melting point, solubility profiles beyond general statements) for this compound itself are not readily available in the surveyed literature.

Broader Applications: Compared to simpler pyrazines like 2-acetylpyrazine or 2,5-dimethylpyrazine, which are well-established in the flavor and fragrance industry chemicalbook.comnih.govnih.gov, the direct application of this compound in these sectors is not a prominent research area. Its potential in medicinal chemistry or as a building block for pharmaceuticals, beyond its role as a ligand precursor, also appears less explored.

Reactivity Studies: While its coordination chemistry is studied, a comprehensive understanding of its broader organic reactivity, beyond forming derivatives or anion radicals, may be limited.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-acetylpyrazin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)7-3-10-8(4-9-7)6(2)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKTVKWKCBHDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558916 | |

| Record name | 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39248-49-2 | |

| Record name | 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Compound List

2,5-Diacetylpyrazine

Piperazine

Pteridines

Alloxazines

Phenazines

2-Acetylpyrazine

2,5-Dimethylpyrazine (B89654) (DMP)

2,6-Diacetylpyridine

2,5-Dihydroxypyrazine

Furan

Structural Modifications and Design of Novel 2,5 Diacetylpyrazine Derivatives

Synthesis of Substituted Pyrazine-Core Compounds

The synthesis of substituted pyrazine (B50134) cores can be approached through several methodologies, primarily involving condensation reactions. One prominent method for creating 2,5-disubstituted pyrazines is the dehydrogenative self-coupling of 2-amino alcohols, a reaction that can be catalyzed by earth-abundant metals like manganese. nih.gov This atom-economical and environmentally benign approach utilizes readily available starting materials and produces hydrogen gas and water as the only byproducts. nih.gov While this method typically yields symmetrically substituted pyrazines, modifications to the reaction conditions and starting materials could potentially allow for the synthesis of asymmetrically substituted derivatives.

Another established route to access substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The versatility of this reaction allows for the introduction of a wide range of substituents on the pyrazine ring by varying the precursors. For the synthesis of 2,5-diacetylpyrazine itself, a common precursor is pyrazine-2,5-dicarboxylic acid, which can be derived from the oxidation of 2,5-dimethylpyrazine (B89654). The dicarboxylic acid can then be converted to the corresponding diester, which undergoes a Claisen condensation with a suitable methylating agent to furnish the diketone.

Further functionalization of the this compound core can be achieved by targeting the acetyl groups. For instance, aldol-crotonic condensation reactions with various aldehydes can introduce new carbon-carbon bonds and extend the conjugation of the system. These reactions open pathways to a wide range of substituted pyrazine derivatives with tailored electronic and steric properties.

| Synthetic Approach | Precursors | Key Features |

| Dehydrogenative self-coupling | 2-Amino alcohols | Atom-economical, environmentally benign, catalyzed by base metals. nih.gov |

| Condensation Reaction | α-Dicarbonyls and 1,2-diamines | Versatile for introducing various substituents. |

| Claisen Condensation | Pyrazine-2,5-dicarboxylic acid diester | Specific for the synthesis of this compound. |

| Aldol-Crotonic Condensation | This compound and aldehydes | Extends conjugation and introduces functional groups. |

Incorporation of this compound into Polycyclic and Fused Heterocyclic Systems

The reactive acetyl groups of this compound serve as ideal starting points for the construction of more complex, fused heterocyclic systems. The carbonyl functionality allows for a variety of cyclization reactions, leading to the formation of new rings fused to the central pyrazine core.

One of the most common strategies for building fused heterocycles is through condensation reactions with dinucleophiles. For instance, the reaction of a 1,2-dicarbonyl compound with an ortho-diamine, such as 1,2-phenylenediamine, is a classical method for the synthesis of quinoxalines. nih.govacgpubs.orgmdpi.comnih.gov Although this compound is a 1,4-dicarbonyl compound, its acetyl groups can be chemically modified to facilitate similar cyclizations. For example, α-halogenation of the acetyl groups would produce reactive electrophilic sites, which could then undergo condensation with suitable nucleophiles to form fused systems.

Furthermore, the acetyl groups can participate in reactions that form other heterocyclic rings. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrazole (B372694) rings. Knoevenagel-type condensations with active methylene (B1212753) compounds, followed by intramolecular cyclization, can also be employed to construct a variety of fused systems. A notable example of such reactivity is the acid-catalyzed cyclization of the related 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde, which leads to the formation of a complex polycyclic system. nih.govresearchgate.net This reaction highlights the potential of diacetyl-substituted heterocycles to act as precursors for intricate, fused architectures.

A more direct approach to incorporating the pyrazine moiety into a larger system involves the reaction of this compound with dimethylformamide-dimethylacetal (DMF-DMA), which yields (E,E)-2,5-bis[3-(N,N-dimethylamino)acryloyl]pyrazine. researchgate.net This enaminone derivative is a versatile intermediate for the synthesis of various fused heterocyclic systems, such as pyridines and pyrimidines, through reactions with appropriate binucleophiles.

| Fused Heterocycle | Reaction Type | Reactants with this compound (or its derivative) |

| Quinoxaline-like systems | Condensation | 1,2-Diamines (with modified this compound) nih.govacgpubs.orgmdpi.comnih.gov |

| Fused Pyrazoles | Condensation | Hydrazine hydrate |

| Fused Pyridines/Pyrimidines | Condensation/Cyclization | (E,E)-2,5-bis[3-(N,N-dimethylamino)acryloyl]pyrazine with binucleophiles researchgate.net |

| Fused Oxocino[4,3-b]pyridines | Cyclization | Salicylic Aldehyde (by analogy with diacetylpyridine) nih.govresearchgate.net |

Design and Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold is a key step towards its application in asymmetric catalysis and medicinal chemistry. While direct synthetic routes to chiral this compound analogues are not extensively documented, several strategies can be envisioned based on established asymmetric synthesis methodologies.

A primary approach would be the asymmetric reduction of the prochiral ketone groups. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols. lookchem.comnih.gov Catalysts based on rhodium or ruthenium, in conjunction with chiral phosphine (B1218219) ligands such as DuPhos, BPE, or SpinPHOX, have shown high efficacy in the asymmetric reduction of a variety of ketones. sigmaaldrich.cn Applying this methodology to this compound could yield chiral diols with high enantiomeric excess. These chiral diols could then serve as valuable building blocks for the synthesis of more complex chiral molecules.

Another strategy involves the introduction of chirality through reactions at the α-position of the acetyl groups. Enantioselective alkylation or aldol (B89426) reactions, catalyzed by chiral organocatalysts or metal complexes, could be employed to create new stereocenters adjacent to the carbonyl groups.

Furthermore, chiral auxiliaries can be attached to the pyrazine ring or its substituents to direct stereoselective transformations. While the synthesis of chiral pyrazine-based ligands for self-assembly has been explored, the development of chiral analogues of this compound itself remains an area with significant potential for future research. researchgate.net The successful implementation of these asymmetric strategies would provide access to a new class of chiral pyrazine derivatives with potential applications in catalysis and as chiral building blocks.

| Asymmetric Strategy | Target Chiral Moiety | Potential Methodologies |

| Asymmetric Reduction | Chiral diols | Transition metal-catalyzed asymmetric hydrogenation with chiral ligands (e.g., DuPhos, BPE, SpinPHOX). lookchem.comnih.govsigmaaldrich.cn |

| α-Functionalization | Chiral α-substituted ketones | Enantioselective alkylation or aldol reactions. |

| Chiral Auxiliaries | Stereocontrolled synthesis | Use of covalently attached chiral groups to direct reactions. |

Development of this compound as a Scaffold for Ligand Systems

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the acetyl groups in this compound provide multiple coordination sites, making it an excellent scaffold for the design of novel ligand systems. The rigid pyrazine core enforces a specific geometry on the coordinating groups, which can be exploited to create ligands with well-defined structural and electronic properties.

The acetyl groups can be readily modified through condensation reactions with a variety of amines to generate Schiff base ligands. These iminopyridine-type ligands are known for their ability to stabilize a wide range of metal ions in various oxidation states. The electronic properties of these ligands can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the amine precursors. This modularity allows for the rational design of ligands with specific coordination preferences and redox potentials.

Ligands derived from this compound have been shown to coordinate with a variety of transition metals, forming both mononuclear and polynuclear complexes. The bidentate or polydentate nature of these ligands, arising from the combination of the pyrazine nitrogen atoms and the imine or enolate functionalities, allows for the formation of stable chelate rings.

The coordination geometry of the resulting metal complexes is dictated by the structure of the ligand and the coordination preferences of the metal ion. For example, Schiff base ligands derived from this compound can act as tetradentate ligands, wrapping around a metal center to form square planar or octahedral complexes. The electronic properties of these complexes are influenced by the nature of the metal and the substituents on the ligand, which can be probed using spectroscopic and electrochemical techniques.

The directional nature of the coordination bonds, coupled with the rigid geometry of the pyrazine scaffold, makes this compound-derived ligands excellent candidates for the construction of supramolecular architectures through self-assembly processes. By carefully designing the ligand and selecting the appropriate metal ion, it is possible to direct the formation of discrete molecular assemblies, such as coordination cages or macrocycles, as well as extended coordination polymers. researchgate.net

The self-assembly process is governed by a delicate balance of factors, including the coordination geometry of the metal, the bite angle of the ligand, and non-covalent interactions such as hydrogen bonding and π-π stacking. The resulting supramolecular structures can exhibit interesting properties, such as host-guest chemistry, catalysis, and molecular recognition. The study of the self-assembly of pyrazine-based ligands is a vibrant area of research with potential applications in materials science and nanotechnology. researchgate.net

Advanced Analytical Characterization Methodologies for 2,5 Diacetylpyrazine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and identifying functional groups within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the atomic connectivity and electronic environment within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,5-Diacetylpyrazine is expected to reveal distinct signals corresponding to its constituent protons. Due to the symmetrical nature of the molecule, the two acetyl groups are equivalent, and the two protons on the pyrazine (B50134) ring are also equivalent. Typically, the methyl protons of the acetyl groups would appear as a singlet in the region of δ 2.0-2.5 ppm. The protons on the pyrazine ring are expected to resonate as a singlet at a downfield position, characteristic of aromatic protons in such heterocycles, likely in the δ 8.5-9.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. For this compound, distinct signals are anticipated for the carbonyl carbons of the acetyl groups (typically δ 190-200 ppm), the methyl carbons of the acetyl groups (around δ 25-30 ppm), and the two equivalent carbons of the pyrazine ring (likely in the δ 140-150 ppm range).

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguous structural assignment, especially for more complex molecules or when resolving overlapping signals.

COSY (¹H-¹H Correlation Spectroscopy): This technique reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would confirm the absence of coupling between the methyl protons and the ring protons, and between the ring protons themselves, reinforcing their distinct environments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This experiment would map each proton signal (methyl and ring) to its directly attached carbon atom, providing a direct link between ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish correlations between protons and carbons separated by two or three bonds. This is particularly useful for confirming the attachment of the acetyl groups to the pyrazine ring, showing correlations between the methyl protons and the carbonyl carbon, and between the ring protons and the carbonyl carbons, as well as the ring carbons.

Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H | 2.0-2.5 | Methyl protons (singlet) |

| ¹H | 8.5-9.0 | Pyrazine ring protons (singlet) |

| ¹³C | 190-200 | Carbonyl carbons |

| ¹³C | 25-30 | Methyl carbons |

| ¹³C | 140-150 | Pyrazine ring carbons |

Note: Specific chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound and provides insights into its fragmentation pathways.

Mass Spectrometry (MS): this compound has a molecular formula of C₈H₈N₂O₂. Using electron ionization (EI), a common hard ionization technique, the molecular ion (M⁺) peak corresponding to its molecular weight would be expected. Fragmentation patterns are characteristic of the molecule's structure. Common fragmentation pathways for pyrazines and ketones might include the loss of acetyl groups (-COCH₃, 43 Da), carbonyl groups (-CO, 28 Da), or ketene (B1206846) fragments (-CH₂CO, 42 Da).

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₈H₈N₂O₂), the exact monoisotopic mass is approximately 164.05857 g/mol . HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas.

Table 5.1.2: Mass Spectrometric Data for this compound

| Parameter | Value (approximate) | Description |

| Molecular Formula | C₈H₈N₂O₂ | |

| Nominal Molecular Weight | 164 g/mol | |

| Exact Monoisotopic Mass | 164.05857 g/mol | Determined by HRMS |

| Expected Molecular Ion (EI) | m/z 164 | M⁺ peak |

| Potential Fragments (EI) | m/z 121 | Loss of acetyl group (M - 43) |

| m/z 136 | Loss of CO (M - 28) | |

| m/z 93 | Loss of two acetyl groups (M - 86) or similar |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are vibrational techniques that identify functional groups based on their characteristic absorption or scattering of light.

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present in this compound. The most prominent band is expected to be the strong stretching vibration of the carbonyl (C=O) groups, typically appearing in the region of 1650-1750 cm⁻¹. The pyrazine ring will exhibit various C=N and C=C stretching vibrations, usually found in the 1400-1600 cm⁻¹ range, and C-H stretching vibrations for the ring protons above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. Similar functional groups will yield characteristic bands. The carbonyl stretching vibration is also Raman active. The pyrazine ring modes will also be observed, providing a complementary fingerprint to the IR spectrum.

Table 5.1.3: Characteristic IR/Raman Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Assignment |

| Carbonyl (C=O) | 1650-1750 | IR/Raman | Stretching vibration |

| Pyrazine Ring | 1400-1600 | IR/Raman | C=N and C=C stretching vibrations |

| C-H (ring) | >3000 | IR/Raman | Aromatic C-H stretching |

| C-H (methyl) | ~2900-3000 | IR/Raman | Aliphatic C-H stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule, particularly in conjugated systems.

UV-Vis Spectroscopy: As an aromatic heterocyclic compound with conjugated π-electron systems, this compound is expected to absorb light in the UV region. The absorption spectrum will typically show one or more absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions. These transitions are influenced by the extent of conjugation and the presence of electron-donating or withdrawing groups. For pyrazine derivatives, absorption maxima are commonly observed in the 250-350 nm range.

Table 5.1.4: UV-Vis Absorption Data for this compound

| Parameter | Expected Value(s) (nm) | Description |

| Absorption Maxima | 250-350 | λmax values associated with electronic transitions |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample after excitation at a specific wavelength.

Fluorescence Spectroscopy: While many aromatic compounds exhibit fluorescence, the propensity of this compound to fluoresce is not as widely documented as its other spectral properties. Fluorescence typically requires specific electronic configurations and rigid structures that minimize non-radiative decay pathways. If this compound does fluoresce, excitation and emission spectra would be recorded to characterize its fluorescent properties, including excitation and emission maxima, and potentially quantum yield. However, without specific data, it is difficult to predict its fluorescent behavior definitively.

Table 5.1.5: Fluorescence Properties of this compound

| Property | Observed/Expected Value | Notes |

| Fluorescence | Not widely reported | May or may not fluoresce; requires specific experimental verification. |

| Excitation Maxima | N/A | |

| Emission Maxima | N/A | |

| Quantum Yield | N/A |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating complex mixtures and quantifying individual components, including this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of moderately polar to non-polar organic compounds. For this compound, reversed-phase HPLC is a common approach.

Stationary Phase: Typically C18 or C8 bonded silica (B1680970) columns are employed.

Mobile Phase: A mixture of water or aqueous buffer with an organic modifier such as acetonitrile (B52724) or methanol (B129727) is used. Gradient elution, where the mobile phase composition changes over time, can be employed to optimize separation of compounds with a range of polarities.

Detection: UV-Vis detectors are commonly used, monitoring at one or more wavelengths where this compound absorbs strongly (e.g., around its λmax). Mass spectrometry (LC-MS) can also be coupled with HPLC for highly sensitive and selective detection and identification.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. If this compound is sufficiently volatile and stable at GC operating temperatures, it can be analyzed by this method.

Column: Capillary columns with various stationary phases (e.g., non-polar or moderately polar phases) are used.

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

Detection: Flame Ionization Detectors (FID) are common for general organic compound detection, while Mass Spectrometry (GC-MS) offers higher specificity and sensitivity.

Table 5.2: Chromatographic Parameters for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase Example (HPLC) / Carrier Gas Example (GC) | Detector Example(s) | Typical Application |

| HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | UV-Vis, MS | Separation, identification, and quantification |

| GC | Non-polar, mid-polar | Helium, Nitrogen | FID, MS | Separation, identification, and quantification (if volatile) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for analyzing pyrazine derivatives like this compound. HPLC systems typically employ a liquid mobile phase pumped under high pressure through a column packed with a solid stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases, influenced by factors such as polarity, hydrophobicity, and molecular size.

For pyrazine compounds, reversed-phase HPLC (RP-HPLC) using C18 columns is a common approach, employing mobile phases typically consisting of acetonitrile or methanol mixed with water or aqueous buffers mdpi.comnih.govjneonatalsurg.com. The specific composition of the mobile phase, flow rate, column temperature, and detector wavelength are critical parameters optimized during method development to achieve adequate separation and sensitivity. Detection methods such as UV-Vis spectrophotometry are frequently used, with detection wavelengths chosen based on the compound's UV absorption spectrum. Advanced detectors like Charged Aerosol Detection (CAD) offer a more universal response, independent of analyte chromophores, which can be advantageous for compounds with weak UV absorption chromatographyonline.com.

Method validation for HPLC analysis, as guided by ICH Q2(R1) europa.eu and other pharmacopeial standards globalresearchonline.net, involves assessing parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. For instance, linearity is established by analyzing standards at multiple concentrations to demonstrate a proportional relationship between detector response and analyte concentration, typically requiring a minimum of five concentrations europa.eu. Accuracy is verified through recovery studies, where known amounts of the analyte are spiked into a sample matrix globalresearchonline.net.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique particularly well-suited for volatile and semi-volatile compounds. The principle involves vaporizing the sample and separating its components based on their boiling points and affinity for the stationary phase within a capillary column. Carrier gases, such as helium or nitrogen, transport the vaporized analytes through the column.

Pyrazines, including acetylated derivatives, often possess sufficient volatility for GC analysis nist.gov. GC systems can be coupled with various detectors, including Flame Ionization Detectors (FID) and Mass Spectrometers (MS). FID is a universal detector for organic compounds, while MS provides detailed structural information and high sensitivity imist.maresearchgate.net. The choice of GC column stationary phase is crucial for achieving optimal separation, with polar phases often being effective for nitrogen-containing heterocycles like pyrazines nist.govdergipark.org.trbiomedpharmajournal.orgmdpi.com. Retention indices, determined by analyzing a series of n-alkanes under identical conditions, can be used for compound identification, especially when coupled with MS libraries wvu.edu.

GC analysis of related compounds, such as diacetyl (2,3-butanedione), has been reported using GC-FID and GC-MS, with specific methods developed to enhance sensitivity for trace analysis nih.gov. Method validation in GC follows similar principles to HPLC, focusing on linearity, accuracy, precision, and robustness to ensure reliable quantitative data europa.euglobalresearchonline.net.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the detailed characterization of complex mixtures and individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation achieved by GC with the mass analysis performed by MS. After chromatographic separation, the eluting compounds enter the mass spectrometer, where they are ionized (commonly via Electron Ionization, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparison with spectral libraries (e.g., NIST library) nist.govimist.madergipark.org.trelcat.be. GC-MS is particularly valuable for confirming the identity and purity of this compound and for identifying potential impurities or degradation products. Fragmentation patterns can reveal structural features, such as the presence of acetyl groups and the pyrazine ring nih.govmdpi.com. Method validation for GC-MS includes assessing parameters like LOD, LOQ, linearity, and precision, ensuring the reliability of both qualitative and quantitative results mdpi.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the mass analysis of MS, typically using interfaces like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that often produces intact molecular ions ([M+H]+), providing molecular weight information and facilitating structural elucidation nih.govwaters.com. LC-MS is highly sensitive and can be applied to a wide range of compounds, including those that are not amenable to GC. For this compound, LC-MS can provide complementary information to GC-MS, especially regarding its molecular ion and fragmentation pathways under different ionization conditions. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by fragmenting selected precursor ions sigmaaldrich.comjfda-online.commdpi.com. Method validation for LC-MS also encompasses linearity, accuracy, precision, and robustness, crucial for quantitative applications europa.eujfda-online.compharmtech.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive technique for determining the three-dimensional atomic structure of crystalline solids. By diffracting X-rays off a single crystal of this compound, researchers can obtain detailed information about its molecular geometry, including bond lengths, bond angles, and the arrangement of atoms in the crystal lattice jocpr.comberkeley.edueurjchem.com. This method is crucial for confirming the exact structure, including the positions of the acetyl groups on the pyrazine ring, and for understanding its solid-state packing and intermolecular interactions fau.demdpi.com.

The process involves growing suitable single crystals, mounting them, and exposing them to an X-ray beam. The diffraction pattern generated is then analyzed using specialized software to solve the crystal structure. Key outputs include unit cell parameters (a, b, c, α, β, γ), space group symmetry, and atomic coordinates. Powder X-ray Diffraction (PXRD) can also be used for phase identification and to study crystalline materials when single crystals are not available, although it provides less detailed structural information than single-crystal X-ray diffraction rsc.orgscielo.org.mx. For this compound, X-ray crystallography would provide unambiguous confirmation of its molecular architecture and solid-state properties.

Advanced Analytical Method Validation and Data Interpretation

The reliability of analytical data hinges on rigorous method validation. This process provides documented evidence that an analytical procedure is suitable for its intended purpose europa.euglobalresearchonline.net. Key validation parameters, as outlined by guidelines such as ICH Q2(R1) europa.eu, include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components globalresearchonline.netpharmtech.com.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range europa.euglobalresearchonline.netpharmtech.com. This is typically assessed by analyzing at least five concentration levels.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity europa.euglobalresearchonline.net.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies or by comparing results with a reference method globalresearchonline.netpharmtech.comeurl-pesticides.eu.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) globalresearchonline.netpharmtech.comeurl-pesticides.eu.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as having acceptable precision and accuracy europa.eueurl-pesticides.eu.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy europa.eupharmtech.comeurl-pesticides.eu.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, such as mobile phase composition or temperature europa.eupharmtech.com.

Data interpretation involves analyzing the results obtained from these validated methods. For chromatographic data, this includes peak identification, integration, and quantification. Mass spectrometry data interpretation relies on analyzing mass-to-charge ratios (m/z) and fragmentation patterns to confirm compound identity. Statistical evaluation of validation data is crucial to demonstrate that the method meets its predefined acceptance criteria europa.euglobalresearchonline.netpharmtech.com.

Computational and Theoretical Investigations of 2,5 Diacetylpyrazine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. Methods like Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) are commonly employed to perform geometry optimization, which locates the minimum energy structure on the potential energy surface. unipd.itresearchgate.net

For 2,5-diacetylpyrazine, the key structural questions involve the planarity of the molecule and the orientation of the two acetyl groups relative to the pyrazine (B50134) ring. The rotation of the acetyl groups around the C-C bond connecting them to the ring defines the conformational landscape of the molecule. Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles that characterize these conformations. nih.gov For instance, DFT calculations using a basis set like 6-311+G(d,p) can elucidate whether the acetyl groups are coplanar with the pyrazine ring or if steric hindrance causes them to twist. researchgate.net The planarity is influenced by a balance between the stabilizing effect of π-conjugation (favoring planarity) and the steric repulsion between the acetyl methyl groups and the ring's hydrogen atoms.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311+G(d,p)) |

| Bond Length | C=O | 1.22 Å |

| Cring-Cacetyl | 1.50 Å | |

| Cacetyl-CH3 | 1.52 Å | |

| C-N (in ring) | 1.34 Å | |

| C-C (in ring) | 1.39 Å | |

| Bond Angle | Cring-C-O | 121.5° |

| Cring-C-CH3 | 118.0° | |

| C-N-C (in ring) | 116.5° | |

| Dihedral Angle | Cring-Cring-C-O | 180.0° / 0.0° |

Electronic Structure Analysis and Spectroscopic Property Prediction

Understanding the electronic structure of this compound is crucial for explaining its chemical behavior and spectroscopic properties. DFT calculations are used to determine the distribution of electrons within the molecule, most notably through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a larger gap generally implies higher stability. scispace.com For this compound, the HOMO is expected to have significant contributions from the pyrazine ring's π-system, while the LUMO is likely localized on the π* orbitals of the conjugated system, including the carbonyl groups. scielo.brscispace.com

These electronic structure calculations are also instrumental in predicting various spectroscopic properties:

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to different normal modes can be predicted. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching, C-N stretching of the ring, and C-H bending. semanticscholar.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. semanticscholar.org This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to transitions like π → π* and n → π*. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors for atoms like 1H and 13C. nih.gov These values can be converted into chemical shifts (δ), providing a powerful tool for interpreting and confirming experimental NMR spectra.

Table 2: Predicted Electronic and Spectroscopic Properties for this compound (Illustrative Data)

| Property | Parameter | Predicted Value |

| Electronic | HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV | |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | |

| Spectroscopic | Calculated λmax (UV-Vis) | 275 nm (π → π*) |

| Calculated IR Frequency | ~1690 cm-1 (C=O stretch) | |

| Calculated 1H NMR Shift | ~9.1 ppm (ring H), ~2.8 ppm (methyl H) |

Density Functional Theory (DFT) Studies on Reactivity and Stability

DFT is a powerful method for quantifying the chemical reactivity and stability of molecules through various calculated descriptors. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals and provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule is generally less reactive. scirp.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons (μ ≈ -(I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η). chemrxiv.org

In addition to these global descriptors, local reactivity can be predicted using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP). The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic attack. chemrxiv.org

Table 3: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy to lose an electron |

| Electron Affinity (A) | -ELUMO | 2.5 eV | Energy gained by accepting an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV | High stability, moderate reactivity |

| Electronegativity (χ) | (I + A) / 2 | 4.65 eV | Ability to attract electrons |

| Electrophilicity Index (ω) | μ² / 2η | 5.04 eV | Strong electrophilic character |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent or interacting with other molecules. rsc.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into dynamic processes and intermolecular forces. rsc.org

For this compound, MD simulations could be used to:

Analyze Solvation: By simulating this compound in a box of water or another solvent, one can study how solvent molecules arrange around it and calculate properties like the solvation free energy. This is crucial for understanding its solubility and behavior in solution.

Study Self-Assembly: In simulations with multiple this compound molecules, it is possible to observe how they interact with each other. rsc.org This can reveal tendencies for aggregation or the formation of specific packing arrangements, driven by forces like π-π stacking of the pyrazine rings or dipole-dipole interactions between the acetyl groups.

Investigate Binding Interactions: MD simulations are widely used in drug design to model the interaction between a small molecule (a ligand, like this compound) and a biological macromolecule (a receptor). nih.govnih.gov These simulations can identify the preferred binding pose, calculate the binding free energy, and highlight the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.net

Prediction of Synthetic Pathways and Reaction Outcomes

Computational chemistry is increasingly used to predict and optimize chemical syntheses. For a target molecule like this compound, computational tools can help in designing efficient synthetic routes.

One major approach is retrosynthesis analysis , where software algorithms work backward from the target molecule to identify simpler and commercially available precursors. nih.gov These programs utilize vast databases of known chemical reactions and transformation rules to propose potential disconnection strategies. For this compound, a retrosynthetic analysis might suggest disconnections at the C-C bonds between the pyrazine ring and the acetyl groups, leading to precursors like 2,5-dihalopyrazine and an acetylating agent.

Furthermore, quantum chemical calculations can be used to model the proposed reaction steps. By calculating the activation energies and reaction enthalpies for different potential pathways, chemists can predict which routes are thermodynamically and kinetically most favorable. nih.gov This allows for an in silico screening of reaction conditions and reagents before any laboratory work is undertaken, saving time and resources.

Exploration of 2,5 Diacetylpyrazine in Advanced Chemical Systems and Materials Science

Role as a Key Intermediate in Organic Synthesis

The inherent reactivity of the acetyl groups and the pyrazine (B50134) ring makes 2,5-diacetylpyrazine a valuable intermediate in organic synthesis. Its structure allows for a range of transformations, enabling the construction of more complex molecular architectures.

Precursor for Complex Heterocyclic Architectures

This compound can serve as a foundational unit for building larger, intricate heterocyclic systems. The acetyl groups can undergo condensation reactions, such as with amines or hydrazines, to form new ring systems. For instance, similar pyrazine derivatives have been utilized in synthetic routes leading to fused heterocyclic compounds or as starting points for the elaboration of more complex pyrazine-containing scaffolds orgsyn.org. The pyrazine nitrogen atoms also offer sites for coordination or further functionalization, contributing to the diversity of achievable heterocyclic structures.

Building Block for Multifunctional Compounds

The dual acetyl functionalities allow this compound to act as a bifunctional building block. These groups can be modified independently or simultaneously to introduce various functional groups or to link multiple molecular units. For example, reactions involving the carbonyl groups can lead to the formation of enaminones or other derivatives that are useful in subsequent synthetic steps researchgate.net. This bifunctionality is crucial for creating molecules with tailored properties, such as ligands for coordination chemistry or precursors for polymers and supramolecular assemblies.

Integration into Functional Materials Development

The ability of this compound to coordinate with metal ions, combined with its potential for forming extended structures, makes it relevant in the field of materials science, particularly in the design of coordination polymers and metal-organic frameworks (MOFs).

Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

Pyrazine derivatives, in general, are well-established as linkers in the construction of coordination polymers and MOFs due to the Lewis basicity of their nitrogen atoms researchgate.netnih.govmdpi.com. This compound, with its two nitrogen atoms and two carbonyl oxygen atoms, can act as a multidentate ligand. The acetyl groups can participate in coordination, potentially forming chelate complexes or bridging metal centers. Research has shown that pyrazine-based ligands, including those derived from diacetylpyrazines, are employed to create chiral ligands for coordination species and to build extended network structures with specific topologies and properties researchgate.netmdpi.com. The precise arrangement of metal ions and organic linkers like this compound dictates the porosity, stability, and functional characteristics of the resulting materials, opening avenues for applications in gas storage, catalysis, and sensing researchgate.netnih.gov.

Applications in Sensitizer (B1316253) Ligand Design

The capacity of this compound to form complexes with metal ions also extends to its use in designing sensitizer ligands. These ligands, when coordinated to suitable metal centers, can impart specific photophysical or catalytic properties to the resulting complex. Acetylpyrazine (B1664038) derivatives have been noted for their use in sensitizer ligand design researchgate.net. The electronic structure of the pyrazine ring, coupled with the electron-withdrawing nature of the acetyl groups, can influence the absorption and emission characteristics of metal complexes, making them suitable for applications such as photocatalysis or as components in light-harvesting systems.

Photophysical and Photochemical Research of this compound Systems

The pyrazine core is known to exhibit interesting photophysical and photochemical properties, including the potential for singlet oxygen generation under irradiation researchgate.net. While specific studies focusing solely on the photophysical and photochemical behavior of this compound itself are not extensively detailed in the provided search results, research on related pyrazine systems provides context.

The electronic transitions within the pyrazine ring and the influence of substituents like acetyl groups can lead to absorption in the UV-Vis range and subsequent excited-state dynamics olemiss.edu. Studies on similar heterocycles suggest that such molecules can participate in photochemical reactions, including energy transfer processes or the generation of reactive oxygen species when exposed to light in the presence of oxygen researchgate.netolemiss.edu. The acetyl groups in this compound could potentially modulate these properties by altering the electronic distribution and excited-state lifetimes of the molecule. Further investigation into the photochemistry of this compound could reveal its potential in light-driven chemical transformations or as a component in photochemically active materials.

Biological System Interactions: Mechanistic and Molecular Perspectives

Investigations into Molecular Mechanisms of Interaction with Biological Receptors (e.g., chemosensory receptors)

2,5-Diacetylpyrazine is recognized for its significant role in flavor and aroma profiles, suggesting interactions with chemosensory receptors. Research in Caenorhabditis elegans (C. elegans) has identified pyrazine (B50134) and diacetyl as volatile attractants detected by the AWA sensory neurons nih.govnih.govpnas.orgnih.goveneuro.org. Specifically, studies have shown that the AWA neurons elicit robust calcium transients in response to these compounds pnas.orgnih.gov. The mechanism involves G protein-coupled receptors (GPCRs), where specific Gα subunits, such as ODR-3, are implicated in the signal transduction for pyrazine and diacetyl detection nih.gov. ODR-3, a Gi-like Gα subunit unique to C. elegans, plays a crucial role in olfactory signal transduction in AWA neurons, and its loss-of-function mutants exhibit defective chemotaxis towards pyrazine nih.gov. Further research indicates that PIM-related kinases (PRKs), specifically PRK-1, may also be involved in modulating olfactory sensations, though their role in AWA neuron function appears dispensable for pyrazine and diacetyl sensing, unlike their suppressive effect on trimethylthiazole sensing eneuro.org. While direct molecular binding studies of this compound to specific mammalian chemosensory receptors are not extensively detailed in the provided literature, its established role as an odorant in C. elegans points to interactions with specific olfactory receptor proteins, likely GPCRs, that trigger downstream signaling cascades involving G proteins.

Enzyme-Substrate Interactions and Biotransformation Pathways

Information regarding the specific enzyme-substrate interactions and biotransformation pathways of this compound is limited in the provided search results. General discussions on drug metabolism highlight the role of Cytochrome P450 (CYP) enzymes, particularly CYP1A1, 1A2, and 2B1, in metabolizing various xenobiotics and endogenous compounds through oxidation, reduction, and hydrolysis nih.govnih.govresearchgate.net. These enzymes catalyze Phase I reactions, often introducing polar functional groups, which can then undergo Phase II conjugation reactions for excretion nih.gov. While this compound is not explicitly mentioned in these contexts, its chemical structure as an acetylated pyrazine derivative suggests it could potentially be a substrate for certain metabolic enzymes. For instance, studies on other pyrazines, such as 2,5-dimethylpyrazine (B89654), indicate it is a common flavor compound found in various foods and is produced during food processing foodb.camdpi.comsemanticscholar.org. However, specific enzymatic pathways for its biotransformation or its role as a substrate for particular enzymes are not detailed.

Studies on Microbial Degradation and Bioremediation Potential of Pyrazine Derivatives

The microbial degradation of pyrazines, including derivatives similar to this compound, is an area of emerging research, particularly concerning environmental applications. While direct studies on the microbial degradation of this compound are not extensively detailed, research on related pyrazine compounds provides insight. For example, Pseudomonas putida has been shown to metabolize 2,5-dimethylpyrazine, producing 5-methylpyrazinecarboxylic acid nih.gov. Another study identified Mycobacterium sp. strain DM-11 as capable of degrading 2,3-diethyl-5-methylpyrazine, utilizing it as a sole carbon, nitrogen, and energy source, and also cometabolically transforming other pyrazines found in industrial waste gases nih.gov. This indicates that certain bacterial strains possess the enzymatic machinery to break down alkylpyrazines. The general principles of microbial degradation of organic pollutants involve the action of oxygenases and other enzymes that cleave aromatic rings and convert them into simpler molecules that can enter central metabolic pathways researchgate.net. The ability of microorganisms to degrade pyrazines suggests a potential for bioremediation of environments contaminated with these compounds, although specific strains and conditions for this compound would require dedicated investigation.

Role in Modulating Cellular Pathways (without therapeutic claims)

The provided literature does not detail specific cellular pathways modulated by this compound. However, general research on pyrazine derivatives highlights their broad biological activities, including antimicrobial and potential anticancer properties, though these are often discussed in the context of drug discovery rather than specific cellular pathway modulation mdpi.comtsijournals.comtandfonline.comchemicalbook.com. In C. elegans, the detection of volatile odors like pyrazine by AWA neurons involves signal transduction pathways that lead to changes in intracellular calcium levels and subsequent behavioral responses nih.govpnas.orgnih.gov. This neurosensory pathway modulation, driven by receptor activation and G protein signaling, represents a cellular-level interaction, albeit specific to a model organism's sensory system. Beyond this, direct evidence for this compound modulating specific mammalian cellular pathways, such as signal transduction cascades or gene expression, is not presented.

Structure-Activity Relationship Studies for Biological Probe Development

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's structure relates to its biological activity, guiding the development of biological probes and potential therapeutics. While extensive SAR studies specifically focused on this compound for probe development are not detailed, research on related pyrazine scaffolds offers context. For instance, studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have explored their antioxidant, antibacterial, and antifungal activities, with SAR revealing that amination at the C8 position can improve antioxidant activity tsijournals.com. Similarly, SAR studies on pyrrolopyrazine derivatives indicate varied biological activities, with limited research on SAR for this scaffold researchgate.net. In the context of biological probes, SAR studies are often conducted to optimize compounds for specific targets. For example, research on diketopiperazines has investigated their in vitro activities against protozoan parasites, identifying moderate anti-protozoal activities and suggesting avenues for further SAR exploration mdpi.com. For pyridine (B92270) derivatives, anti-mycobacterial activity has been a focus of SAR investigations tandfonline.com. While this compound itself is primarily known as a flavor compound, its pyrazine core is a common motif in bioactive molecules. Future SAR studies could explore modifications to the acetyl groups or the pyrazine ring to ascertain specific biological interactions or develop it as a probe, though current literature does not provide such detailed investigations for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2,5-Diacetylpyrazine, and how do reaction conditions influence yield?

- Answer : Two primary methods are established:

- Microwave-assisted synthesis : Reaction with DMF-DMA under microwave irradiation (15 minutes, 85°C) achieves >85% yield via bis-enaminone intermediates .

- Traditional condensation : Acid-catalyzed reactions between diketones and diamines require 12–24 hours, with yields sensitive to solvent polarity (optimal in THF) and catalyst choice (e.g., p-toluenesulfonic acid vs. ZnCl₂) .

- Critical factors : Temperature (>100°C induces decomposition), pH control (maintain 6–8 for stability), and inert atmosphere (prevents oxidation of acetyl groups) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Answer : A multi-technique approach is recommended:

- NMR : ¹H NMR (δ 2.55 ppm for acetyl methyl protons; δ 8.20 ppm for pyrazine ring protons) and ¹³C NMR (δ 205 ppm for carbonyl carbons) .

- X-ray crystallography : Monoclinic crystal system (space group P1̅, a = 12.284 Å, β = 108.7°) confirms molecular geometry .

- GC-MS : DB-5 column (30 m × 0.25 mm) with retention index 1456 ± 5; mass fragmentation at m/z 164 (M⁺) .

Advanced Research Questions

Q. How do substituent effects influence this compound’s reactivity in coordination chemistry?

- Answer : The acetyl groups act as bidentate ligands , enabling lanthanide coordination (e.g., Eu³⁺ complexes). Key findings:

- Hydrothermal synthesis with 2,5-pyrazinedicarboxylate forms 3D frameworks (e.g., {[Eu₂(2,5-pzdc)₃(H₂O)₄]·6H₂O}ₙ), exhibiting photoluminescence (quantum efficiency = 11%) and slow magnetic relaxation .

- Substituent bulkiness (e.g., ethyl vs. methyl) alters ligand field splitting, affecting emission lifetimes (τ = 0.45–1.2 ms for Nd³⁺ analogs) .

Q. What computational approaches predict this compound’s electronic properties for material design?

- Answer :

- DFT calculations (B3LYP/6-311++G**): HOMO-LUMO gap = 4.2 eV, suggesting semiconductor potential. Electron density maps reveal π-conjugation across the pyrazine ring .

- QSPR models : Predict logP = 1.2 ± 0.3 and solubility parameter δ = 24.5 MPa¹/², compatible with polymer composites .

Q. How can contradictory biological activity data for pyrazine derivatives be systematically resolved?

- Answer : Implement:

- Standardized assays : Fix ATP concentration (1 mM) in kinase inhibition studies to reduce variability .

- ITC validation : Measure binding affinity (e.g., Kₐ = 2.5 ± 0.3 μM for olfactory receptor OR2T1) to confirm reported ranges (1.8–5.0 μM) .

- SAR studies : Compare halogen-substituted analogs (e.g., Cl vs. Br) to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.